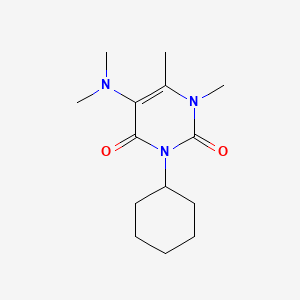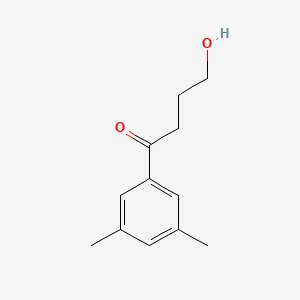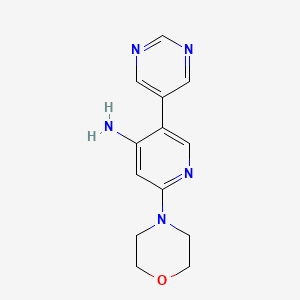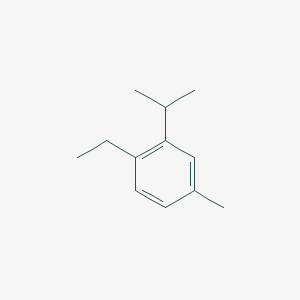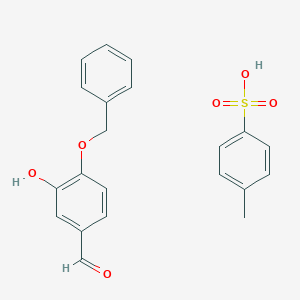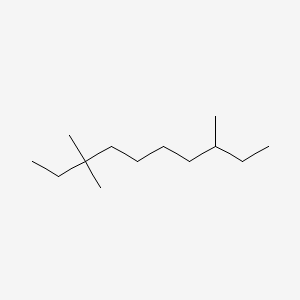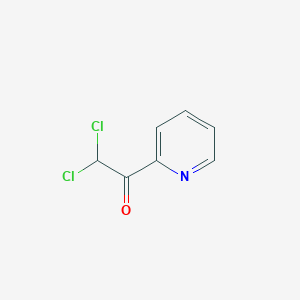
2,2-Dichloro-1-(pyridin-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(pyridin-2-yl)ethan-1-one is an organic compound characterized by the presence of a pyridine ring attached to a dichloroethanone moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(pyridin-2-yl)ethan-1-one typically involves the chlorination of 1-(pyridin-2-yl)ethan-1-one. The reaction is carried out using chlorine gas in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the exothermic nature of the chlorination process .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar chlorination process but is optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat dissipation. The product is then purified through distillation or recrystallization techniques to achieve the desired purity .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted ethanone derivatives.
Applications De Recherche Scientifique
2,2-Dichloro-1-(pyridin-2-yl)ethan-1-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
- 1-(pyridin-2-yl)ethan-1-one
- 2-Chloro-1-(pyridin-2-yl)ethan-1-one
- 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one hydrochloride
Uniqueness: 2,2-Dichloro-1-(pyridin-2-yl)ethan-1-one is unique due to the presence of two chlorine atoms, which significantly influence its reactivity and biological activity. This dichloro substitution makes it a versatile intermediate in organic synthesis and enhances its potential as a pharmacophore .
Propriétés
Numéro CAS |
87437-40-9 |
|---|---|
Formule moléculaire |
C7H5Cl2NO |
Poids moléculaire |
190.02 g/mol |
Nom IUPAC |
2,2-dichloro-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C7H5Cl2NO/c8-7(9)6(11)5-3-1-2-4-10-5/h1-4,7H |
Clé InChI |
WEXSWGRFIXQFKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


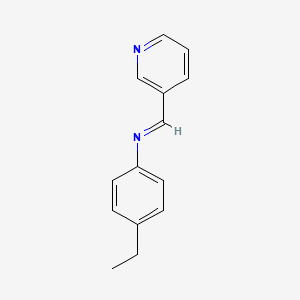
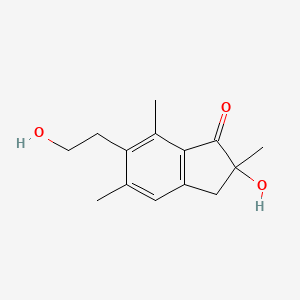
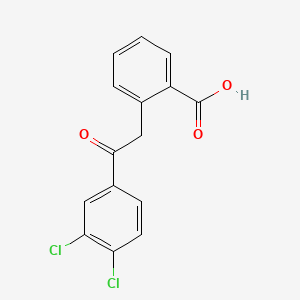
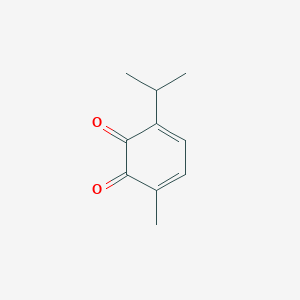
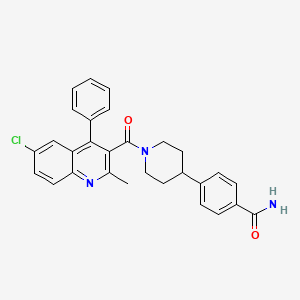
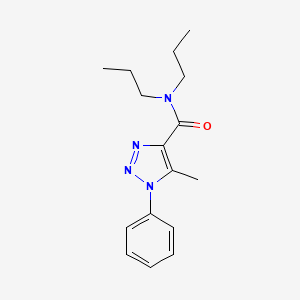
![2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947755.png)
